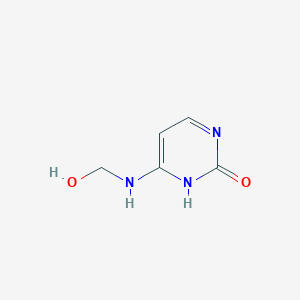
6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a hydroxymethyl group attached to an amino group at position 6 and a keto group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyrimidine with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction typically proceeds as follows:
Starting Material: 2-aminopyrimidine
Reagent: Formaldehyde
Conditions: Acidic medium (e.g., hydrochloric acid)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The keto group at position 2 can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-((Formyl)amino)pyrimidin-2(1H)-one or 6-((Carboxyl)amino)pyrimidin-2(1H)-one.
Reduction: Formation of 6-((Hydroxymethyl)amino)pyrimidin-2(1H)-ol.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxymethyl and amino groups play a crucial role in forming hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure with a methyl group at position 6 instead of a hydroxymethyl group.
Imidazo[1,2-a]pyrimidine: A fused heterocyclic compound with different substitution patterns.
Pyrimido[4,5-d]pyrimidine: A bicyclic compound with two fused pyrimidine rings.
Uniqueness
6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
6-(hydroxymethylamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O2/c9-3-7-4-1-2-6-5(10)8-4/h1-2,9H,3H2,(H2,6,7,8,10) |
InChI Key |
FTNHTYFMIOWXSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N=C1)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


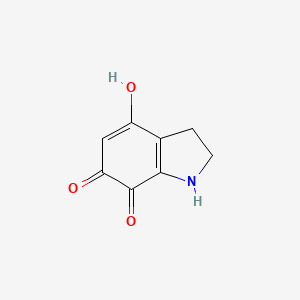

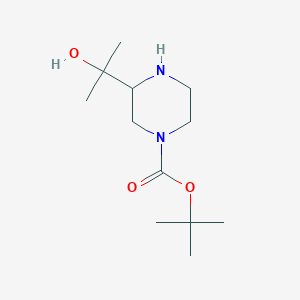

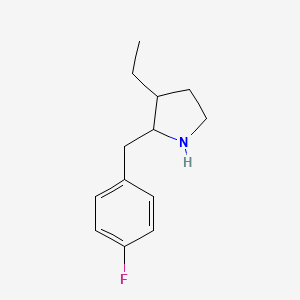
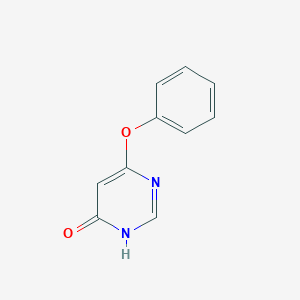

![Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one](/img/structure/B13111018.png)
![tert-Butyl [1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate](/img/structure/B13111034.png)
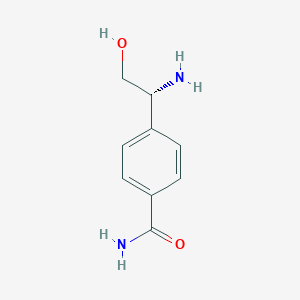


![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B13111075.png)

